molecular formula C22H14FN5O4 B2360750 2-[(2H-1,3-benzodioxol-5-yl)methyl]-8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1189909-23-6

2-[(2H-1,3-benzodioxol-5-yl)methyl]-8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2360750
CAS No.: 1189909-23-6
M. Wt: 431.383
InChI Key: XUQWZSVLYGSALA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2H-1,3-benzodioxol-5-yl)methyl]-8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex organic compound that features a unique combination of benzodioxole, fluorophenyl, oxadiazole, and triazolopyridine moieties

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes due to its unique structure.

    Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Preparation Methods

The synthesis of 2-[(2H-1,3-benzodioxol-5-yl)methyl]-8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves multiple steps, starting with the preparation of the individual components. The benzodioxole moiety can be synthesized through the reaction of catechol with formaldehyde and an acid catalyst. The fluorophenyl oxadiazole can be prepared by reacting 3-fluorobenzoic acid with hydrazine hydrate and then cyclizing the resulting hydrazide with a suitable dehydrating agent. The final step involves the coupling of these components with a triazolopyridine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Chemical Reactions Analysis

2-[(2H-1,3-benzodioxol-5-yl)methyl]-8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form corresponding quinones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-[(2H-1,3-benzodioxol-5-yl)methyl]-8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to changes in cellular signaling.

Comparison with Similar Compounds

Similar compounds include other benzodioxole derivatives, fluorophenyl oxadiazoles, and triazolopyridines. What sets 2-[(2H-1,3-benzodioxol-5-yl)methyl]-8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one apart is its unique combination of these moieties, which may confer distinct properties and applications. Similar compounds include:

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)-8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14FN5O4/c23-15-4-1-3-14(10-15)19-24-21(32-26-19)16-5-2-8-27-20(16)25-28(22(27)29)11-13-6-7-17-18(9-13)31-12-30-17/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQWZSVLYGSALA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)N4C=CC=C(C4=N3)C5=NC(=NO5)C6=CC(=CC=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14FN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.